molecular formula C12H20N2 B2512521 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane CAS No. 871544-51-3

5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane

Cat. No.: B2512521
CAS No.: 871544-51-3
M. Wt: 192.306
InChI Key: PBOFPZWAILWPJL-UHFFFAOYSA-N
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Description

5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane is a chemical compound with the molecular formula C12H20N2 It is characterized by the presence of a pyrrole ring and an azepane ring, both of which contribute to its unique chemical properties

Scientific Research Applications

5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 5-methylazepane in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrole ring .

Mechanism of Action

The mechanism of action of 5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrrol-2-yl)azepane
  • 5-methyl-2-(1H-pyrrol-2-yl)azepane
  • 1-methyl-2-(1H-pyrrol-2-yl)azepane

Uniqueness

5-methyl-2-(1-methyl-1H-pyrrol-2-yl)azepane is unique due to the presence of both a methyl group on the pyrrole ring and an azepane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methyl-2-(1-methylpyrrol-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10-5-6-11(13-8-7-10)12-4-3-9-14(12)2/h3-4,9-11,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOFPZWAILWPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NCC1)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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